molecular formula C14H16N2O4 B2882411 4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 946208-51-1

4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2882411
CAS No.: 946208-51-1
M. Wt: 276.292
InChI Key: VJSOXYSQNVLITI-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a piperazin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting with the formation of the benzo[d][1,3]dioxole core. This can be achieved through the reaction of catechol with an appropriate aldehyde or ketone under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one has shown potential as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an antidiabetic, anticancer, and antioxidant agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Benzodioxole Derivatives: These compounds share the benzo[d][1,3]dioxole moiety but differ in their substituents and functional groups.

  • Piperazin-2-one Derivatives: These compounds contain the piperazin-2-one ring but may have different substituents on the ring.

Uniqueness: 4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one is unique due to its combination of the benzo[d][1,3]dioxole and piperazin-2-one rings, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2)13(18)15-5-6-16(14)12(17)9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,5-6,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSOXYSQNVLITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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